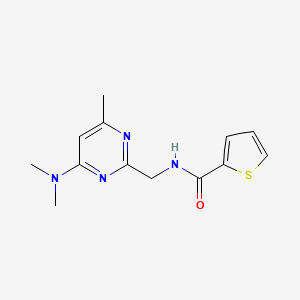

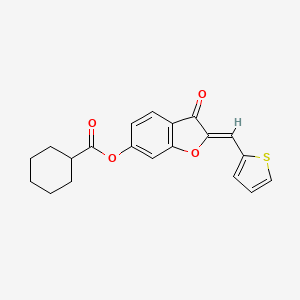

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide" is a chemical entity that appears to be related to various research areas, including the synthesis of carboxamide derivatives, photochemistry of nucleotide analogs, and the development of reagents for protein sequence analysis. Although the specific compound is not directly mentioned in the provided papers, the research context suggests a focus on the synthesis and characterization of structurally related compounds, their interactions, and potential applications in biochemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate involves the preparation of thiohydantoins of amino acids, which are separated by chromatography . Similarly, the synthesis of N-(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides is achieved through oxidative-photo-cyclization followed by amide formation . These methods indicate that the synthesis of the compound would likely involve complex organic transformations, possibly including cyclization reactions and the formation of amide bonds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the compound N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes have been characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods, and single-crystal X-ray diffraction . These techniques would be essential in determining the molecular structure of "this compound" as well.

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of interactions. For instance, the photochemistry of 4-thiothymine derivatives in the presence of N-9-substituted-adenine derivatives leads to the formation of N-6-formamidopyrimidines, indicating that nucleotide analogs can undergo photoinduced reactions to form new compounds . This suggests that the compound may also participate in photochemical reactions or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through their reactivity and interaction with other molecules. The antioxidant and antitumor activities of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes have been evaluated, indicating potential biological relevance . The crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide shows intra and intermolecular hydrogen bonds, which could influence the compound's physical properties and solubility . These findings provide insights into the potential properties of "this compound," such as its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide and its derivatives are often subjects of synthetic chemistry research. For instance, the synthesis and crystal structure of related compounds have been explored to understand their molecular configurations and properties. Such studies provide foundational knowledge for the development of new materials and drugs. A specific study described the synthesis of a compound by reacting 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate, followed by X-ray diffraction analysis to determine its structure (S. Ji, 2006).

Antimicrobial and Antifungal Activities

Thiophene-2-carboxamide derivatives have shown promise in antimicrobial and antifungal applications. Research has demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities, which could be pivotal in developing new antimicrobial agents. For example, two biologically active thiophene-3-carboxamide derivatives were studied for their antibacterial and antifungal properties, indicating the potential for these compounds in treating infections (Vasu et al., 2003).

Antiproliferative Activity Against Cancer Cell Lines

The antiproliferative activities of thiophene derivatives, including this compound, have been investigated against various cancer cell lines. A novel series of thiophene derivatives demonstrated more significant activity on breast cancer than colon cancer cell lines, highlighting their potential as anticancer agents. The study identified compounds with remarkable activity against specific cancer cell lines, offering insights into the development of new cancer treatments (M. Ghorab et al., 2013).

Amplification of Antibiotic Effects

Research into the amplification of antibiotic effects against bacterial strains has also involved compounds related to this compound. Studies have explored how these compounds can enhance the efficacy of existing antibiotics, such as phleomycin, against Escherichia coli. This research avenue could lead to novel approaches in combating antibiotic-resistant bacterial infections (D. J. Brown & W. Cowden, 1982).

Development of Scalable Synthesis Methods

The development of scalable synthesis methods for compounds like this compound is crucial for their commercial and research applications. A study on the scalable synthesis of a VEGFR inhibitor highlights the importance of optimizing synthesis routes for larger-scale manufacture, which is essential for the pharmaceutical industry and research laboratories (R. Scott et al., 2006).

Mechanism of Action

Target of Action

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Thiophene derivatives in general have been shown to interact with various biological targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

This compound likely affects multiple biochemical pathways due to its broad range of therapeutic properties . .

Result of Action

Thiophene derivatives in general have been reported to exhibit a wide range of biological and physiological functions .

Future Directions

The development of new thiophene derivatives with wider therapeutic activity is a topic of interest for medicinal chemists . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-9-7-12(17(2)3)16-11(15-9)8-14-13(18)10-5-4-6-19-10/h4-7H,8H2,1-3H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEVPNXUNOTNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CS2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)

![7-Fluoro-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2500419.png)

![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)

![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)